3-(Aminomethyl)piperidine-2,6-dione;hydrochloride

Catalog No.
S14460968
CAS No.
2940956-04-5
M.F
C6H11ClN2O2
M. Wt
178.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)piperidine-2,6-dione;hydrochloride

CAS Number

2940956-04-5

Product Name

3-(Aminomethyl)piperidine-2,6-dione;hydrochloride

IUPAC Name

3-(aminomethyl)piperidine-2,6-dione;hydrochloride

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C6H10N2O2.ClH/c7-3-4-1-2-5(9)8-6(4)10;/h4H,1-3,7H2,(H,8,9,10);1H

InChI Key

VCOTYEDGYFPNEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1CN.Cl

3-(Aminomethyl)piperidine-2,6-dione hydrochloride (CAS 2940956-04-5) is a specialized cereblon (CRBN) ligand precursor designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Structurally, it features a glutarimide core—the essential pharmacophore for CRBN binding—augmented by an aminomethyl group at the 3-position. This methylene spacer differentiates it from classical 3-amino glutarimide building blocks by providing an extended, highly nucleophilic aliphatic primary amine for linker attachment. Supplied as a hydrochloride salt, this compound ensures long-term shelf stability by preventing premature intramolecular cyclization or degradation. For procurement, it serves as a critical building block for medicinal chemistry programs requiring altered exit vectors and high-yielding conjugation to complex linker-warhead architectures [1].

Substituting 3-(aminomethyl)piperidine-2,6-dione hydrochloride with the more common 3-aminopiperidine-2,6-dione (the standard lenalidomide and thalidomide precursor) fundamentally alters both the synthetic processability and the resulting degrader's ternary complex geometry. The classical 3-amino group is sterically hindered and electronically deactivated by the adjacent glutarimide carbonyls, leading to sluggish coupling kinetics and lower yields when conjugated to expensive PROTAC linkers. Furthermore, the lack of the methylene spacer in the generic substitute results in a rigid, shorter exit vector from the CRBN binding pocket. This missing ~1.5 Å extension and absence of an additional rotatable bond can completely abolish the degradation efficacy for sterically demanding target proteins that require a flexible, extended trajectory to form a productive ternary complex [1].

Enhanced Linker Coupling Efficiency

The presence of the unhindered aliphatic amine in 3-(aminomethyl)piperidine-2,6-dione significantly enhances coupling efficiency compared to standard alpha-amino glutarimides. In standard amide coupling assays using PEG-based NHS esters, the aminomethyl derivative consistently achieves >85% conversion within 2 hours at room temperature. In contrast, the generic 3-aminopiperidine-2,6-dione typically yields <60% under identical conditions, often requiring harsh coupling reagents (e.g., HATU/DIPEA) and extended reaction times due to the electronic deactivation from the adjacent carbonyls [1].

Evidence DimensionAmide coupling yield (NHS-ester, 2h, RT)
Target Compound Data>85% yield
Comparator Or Baseline3-aminopiperidine-2,6-dione (<60% yield)
Quantified Difference>25% absolute increase in coupling yield
ConditionsStandard PEG-NHS ester coupling in DMF/DIPEA

Higher coupling yields directly reduce the consumption of expensive, late-stage PROTAC linker-warhead intermediates, lowering overall manufacturing costs.

Exit Vector Extension for Ternary Complex Optimization

The insertion of the methylene group provides a critical structural extension for PROTAC design. Chemoinformatic analysis shows that 3-(aminomethyl)piperidine-2,6-dione extends the linker attachment point by approximately 1.54 Å and introduces an additional degree of rotational freedom (dihedral angle) compared to the rigid 3-amino glutarimide core. This altered trajectory allows the linker to bypass steric clashes at the CRBN surface, enabling the recruitment of target proteins that fail to form stable ternary complexes with classical IMiD-based degraders [1].

Evidence DimensionExit vector extension and flexibility
Target Compound Data+1.54 Å extension, +1 rotatable bond
Comparator Or Baseline3-aminopiperidine-2,6-dione (rigid, direct attachment)
Quantified DifferenceAddition of 1.54 Å spacer length and increased conformational flexibility
ConditionsIn silico ternary complex modeling and structural design

Procuring this specific precursor allows medicinal chemists to rescue PROTAC projects that have failed due to steric clashes at the E3 ligase-target protein interface.

Shelf Stability and Prevention of Intramolecular Degradation

Free aliphatic amines attached to glutarimide rings are prone to intramolecular aminolysis, leading to ring-opening or polymerization over time. The hydrochloride salt form of 3-(aminomethyl)piperidine-2,6-dione effectively protonates the primary amine, preventing these side reactions. Accelerated stability studies indicate that the HCl salt maintains >99% purity over 6 months at room temperature, whereas the free base variant degrades, dropping below 90% purity within weeks under ambient conditions [1].

Evidence DimensionPurity retention (6 months, RT)
Target Compound Data>99% purity (HCl salt)
Comparator Or BaselineFree base form (<90% purity)
Quantified Difference>9% higher purity retention over 6 months
ConditionsAmbient room temperature storage, protected from light

The HCl salt ensures reproducible batch-to-batch synthesis and eliminates the need for specialized ultra-low temperature storage during procurement and handling.

High-Throughput PROTAC Library Synthesis

Due to the highly nucleophilic nature of the aminomethyl group and its >85% coupling efficiency with standard NHS-esters, this compound is the ideal CRBN ligand precursor for automated, high-throughput library synthesis. It minimizes the need for harsh coupling reagents, reducing side reactions and simplifying purification workflows [1].

Rescue of Sterically Hindered PROTAC Targets

For target proteins that fail to degrade using classical 3-amino glutarimide anchors due to steric clashes at the ternary complex interface, the 1.54 Å extended exit vector of this compound provides the necessary conformational flexibility to establish productive CRBN-target interactions [2].

Development of Next-Generation Molecular Glues

The additional methylene spacer alters the surface topology of the CRBN complex. This makes the compound a valuable starting point for screening novel molecular glues, as the extended aliphatic chain can engage in new hydrophobic interactions at the protein-protein interface that are inaccessible to rigid IMiD analogs [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

178.0509053 g/mol

Monoisotopic Mass

178.0509053 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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